Cas no 92886-86-7 (tert-Butyldiphenylsilyl Trifluoromethanesulfonate)

Tert-Butyldiphenylsilyl trifluoromethanesulfonate (TBDPSOTf) is a highly reactive silylating agent widely used in organic synthesis for the protection of hydroxyl groups. Its key advantages include superior steric bulk, which enhances selectivity in protecting primary alcohols over secondary or tertiary alcohols. The triflate leaving group ensures rapid and efficient silylation under mild conditions. TBDPSOTf is particularly valuable in complex molecule synthesis, offering stability under a range of reaction conditions while remaining cleavable under controlled acidic or fluoride-mediated deprotection. Its compatibility with diverse functional groups makes it a versatile tool in multistep synthetic routes.
tert-Butyldiphenylsilyl Trifluoromethanesulfonate structure
92886-86-7 structure
Product Name:tert-Butyldiphenylsilyl Trifluoromethanesulfonate
CAS No:92886-86-7
MF:C17H19F3O3SSi
MW:388.476675271988
MDL:MFCD01941212
CID:801034
PubChem ID:87557856
Update Time:2025-06-22

tert-Butyldiphenylsilyl Trifluoromethanesulfonate Chemical and Physical Properties

Names and Identifiers

    • Methanesulfonic acid,1,1,1-trifluoro-, (1,1-dimethylethyl)diphenylsilyl ester
    • [tert-butyl(diphenyl)silyl] trifluoromethanesulfonate
    • TERT-BUTYLDIPHENYLSILYL TRIFLUOROMETHANESULFONATE
    • PC7942
    • TBDPS triflate
    • tBuPh2SiOTf
    • tert-butyldiphenylsilyl trifgluormethanesulfonate
    • tert-Butyldiphenylsilyl Triflate
    • Trifluoromethanesulfonic Acid tert-Butyldiphenylsilyl Ester
    • (1,1-Dimethylethyl)diphenylsilyl 1,1,1-trifluoromethanesulfonate (ACI)
    • Methanesulfonic acid, trifluoro-, (1,1-dimethylethyl)diphenylsilyl ester (9CI)
    • (1,1-Dimethylethyl)diphenylsilyl trifluoromethanesulfonate
    • B2898
    • BS-18252
    • TERT-BUTYLDIPHENYLSILYL TRIFLATE)
    • DTXSID10449421
    • C17H19F3O3SSi
    • 92886-86-7
    • tert-Butyl(diphenyl)silyl trifluoromethanesulphonate
    • SCHEMBL537975
    • tert-ButyldiphenylsilylTrifluoromethanesulfonate
    • t-butyldiphenylsilyl trifluoromethane sulfonate
    • C77182
    • CS-0154940
    • AOMOJFWVOHXBTN-UHFFFAOYSA-N
    • DB-234016
    • Methanesulfonic acid, trifluoro-, (1,1-dimethylethyl)diphenylsilyl ester
    • MFCD01941212
    • AKOS015853177
    • tert-Butyldiphenylsilyl Trifluoromethanesulfonate
    • MDL: MFCD01941212
    • Inchi: 1S/C17H19F3O3SSi/c1-16(2,3)25(14-10-6-4-7-11-14,15-12-8-5-9-13-15)23-24(21,22)17(18,19)20/h4-13H,1-3H3
    • InChI Key: AOMOJFWVOHXBTN-UHFFFAOYSA-N
    • SMILES: O=S(C(F)(F)F)(O[Si](C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 388.07800
  • Monoisotopic Mass: 388.07762666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 519
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • Color/Form: No data available
  • Melting Point: No data available
  • Boiling Point: 372.0±42.0 °C at 760 mmHg
  • Flash Point: 178.8±27.9 °C
  • PSA: 51.75000
  • LogP: 4.49340

tert-Butyldiphenylsilyl Trifluoromethanesulfonate Security Information

tert-Butyldiphenylsilyl Trifluoromethanesulfonate Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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tert-Butyldiphenylsilyl Trifluoromethanesulfonate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dichloromethane ;  1 h, -40 °C → 0 °C
Reference
Synthesis of 3,5-Disubstituted Isoxazoles through a 1,3-Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O-Silylated Hydroxamic Acids
Carloni, Laure-Elie; Mohnani, Stefan; Bonifazi, Davide, European Journal of Organic Chemistry, 2019, 2019(44), 7322-7334

Production Method 2

Reaction Conditions
1.1 Solvents: Chloroform
Reference
The synthesis of functionalized silyltriflates
Bassindale, Alan R.; Stout, Tim, Journal of Organometallic Chemistry, 1984, 271(1-3),

tert-Butyldiphenylsilyl Trifluoromethanesulfonate Raw materials

tert-Butyldiphenylsilyl Trifluoromethanesulfonate Preparation Products

tert-Butyldiphenylsilyl Trifluoromethanesulfonate Suppliers

Amadis Chemical Company Limited
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(CAS:92886-86-7)tert-Butyldiphenylsilyl Trifluoromethanesulfonate
Order Number:A859949
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:21
Price ($):172.0
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Additional information on tert-Butyldiphenylsilyl Trifluoromethanesulfonate

tert-Butyldiphenylsilyl Trifluoromethanesulfonate (CAS No. 92886-86-7): A Comprehensive Overview

tert-Butyldiphenylsilyl Trifluoromethanesulfonate, also known as TBDPSOTf, is a versatile reagent widely used in organic synthesis and chemical biology. This compound, with the CAS number 92886-86-7, is a silyl ether protecting group that has gained significant attention due to its stability and ease of removal. In this article, we will delve into the properties, applications, and recent advancements in the use of tert-Butyldiphenylsilyl Trifluoromethanesulfonate.

Chemical Structure and Properties

tert-Butyldiphenylsilyl Trifluoromethanesulfonate is a white crystalline solid with a molecular formula of C19H19F3O2Si. The compound features a tert-butyldiphenylsilyl (TBDPS) group attached to a trifluoromethanesulfonyl (OTf) group. The TBDPS group is known for its ability to protect hydroxyl, carboxyl, and amino functionalities in organic molecules, while the OTf group imparts high reactivity and selectivity in various chemical transformations.

The stability of the TBDPS protecting group under a wide range of reaction conditions makes it an ideal choice for complex molecule synthesis. It can withstand acidic, basic, and oxidative conditions, ensuring that the protected functional groups remain intact until the desired stage of synthesis. The ease of removal of the TBDPS group using mild fluoride sources such as tetrabutylammonium fluoride (TBAF) further enhances its utility in synthetic chemistry.

Synthesis and Preparation

tert-Butyldiphenylsilyl Trifluoromethanesulfonate can be synthesized through the reaction of tert-butyldiphenylchlorosilane with trifluoromethanesulfonic acid (triflic acid) or its anhydride. This reaction typically proceeds under mild conditions and yields high purity products. The synthetic route is well-documented in the literature and has been optimized for large-scale production.

The preparation of TBDPSOTf involves several key steps, including the formation of the tert-butyldiphenylchlorosilane intermediate and its subsequent reaction with triflic acid. The reaction conditions, such as temperature, solvent choice, and stoichiometry, are crucial for achieving high yields and purity. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this reagent.

Applications in Organic Synthesis

tert-Butyldiphenylsilyl Trifluoromethanesulfonate finds extensive use in organic synthesis due to its ability to protect sensitive functional groups during complex molecule synthesis. One of its primary applications is in the protection of hydroxyl groups in carbohydrates, nucleosides, and other bioactive molecules. The stability of the TBDPS protecting group under various reaction conditions allows for multi-step synthetic sequences without premature deprotection.

In addition to hydroxyl protection, TBDPSOTf is also used to protect carboxylic acids and amino groups. The versatility of this reagent makes it an essential tool in the synthesis of natural products, pharmaceutical intermediates, and fine chemicals. Recent studies have highlighted its role in the synthesis of complex natural products such as macrolides and polyketides.

Applications in Chemical Biology

Beyond organic synthesis, tert-Butyldiphenylsilyl Trifluoromethanesulfonate has found applications in chemical biology research. Its ability to protect functional groups while maintaining molecular integrity is particularly useful in the study of biomolecules such as proteins and nucleic acids. For example, it can be used to protect hydroxyl groups in sugar moieties during glycosylation reactions or to mask reactive functionalities during protein conjugation studies.

The use of TBDPS protecting groups has also been explored in the development of prodrugs and drug delivery systems. By temporarily masking reactive functional groups, these protecting groups can enhance the stability and bioavailability of drug molecules during their transport to target sites. Recent research has shown that TBDPS-protected drugs can exhibit improved pharmacokinetic properties compared to their unprotected counterparts.

Recent Research Developments

The field of organic chemistry is constantly evolving, and new applications for tert-Butyldiphenylsilyl Trifluoromethanesulfonate continue to emerge. One area of active research is the development of novel catalysts that can enhance the efficiency and selectivity of reactions involving this reagent. For example, recent studies have reported the use of transition metal catalysts to facilitate selective silylation reactions using TBDPSOTf.

Another area of interest is the use of TBDPSOTf in flow chemistry processes. Flow chemistry offers several advantages over batch processes, including better control over reaction conditions, higher throughput, and improved safety profiles. Researchers have demonstrated that TBDPSOTf can be effectively used in continuous flow systems for large-scale synthesis applications.

Safety Considerations

TBDPSOTf . Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn at all times. Additionally, good laboratory practices should be followed to minimize exposure risks."

In conclusion,Tert-butyldiphenylsilyl trifluoromethanesulfonate (CAS No. 92886-86-7 )

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(CAS:92886-86-7)tert-Butyldiphenylsilyl Trifluoromethanesulfonate
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Quantity:25g
Price ($):172.0
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